(S)-3-(Cbz-amino)-4-phenylbutanoic Acid

Description

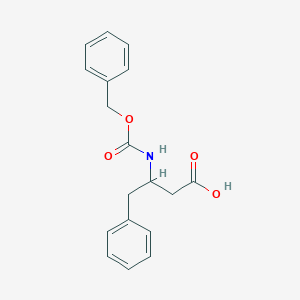

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(21)12-16(11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIQVOMIYLNNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Cbz Amino 4 Phenylbutanoic Acid

Enantioselective Total Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer from prochiral precursors, offering an efficient alternative to classical resolution techniques. Key strategies include asymmetric hydrogenation, the use of chiral auxiliaries, organocatalysis, and transition metal-catalyzed transformations.

Catalytic asymmetric hydrogenation is a highly atom-economical method for establishing stereocenters. For the synthesis of β-amino acids like the target compound, this typically involves the hydrogenation of β-acylamino-α,β-unsaturated esters. The N-acyl group is often considered crucial for achieving high reactivity and selectivity, as it facilitates chelation between the substrate and the metal catalyst. acs.org

Ruthenium and Rhodium complexes with chiral phosphine (B1218219) ligands are the most effective catalysts for this transformation. For instance, Ru-BINAP catalysts have been successfully used in the asymmetric hydrogenation of N-acyl-β-(amino)acrylates, providing access to the desired β-amino acids with high enantiomeric excess (ee). Similarly, Rhodium complexes paired with Josiphos-type ligands have demonstrated high efficiency in the hydrogenation of unprotected β-enamino esters, offering a more direct route that avoids protection and deprotection steps. acs.orgnih.gov The geometry of the enamide precursor ((E) or (Z)) can significantly influence the reaction's stereochemical outcome.

Table 1: Asymmetric Hydrogenation for β-Amino Acid Precursors This table is interactive. You can sort and filter the data.

| Catalyst/Ligand | Substrate Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Ru(OAc)₂/(R)-BINAP | (Z)-N-Acyl-β-aminoacrylate | >90 | >96 | |

| Rh(COD)₂BF₄/Josiphos | β-Enamino Ester | High | 93-97 | acs.orgnih.gov |

| Rh/Bisphosphepine | (Z)-Enamide | 90 | High | hilarispublisher.com |

| Ru/Diphosphine-Diamine | α-Amino Ketone | >99 | >99 | rsc.org |

Chiral auxiliaries are recoverable stereogenic molecules temporarily attached to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved. This is a robust and widely used strategy for synthesizing enantiopure amino acids.

Evans oxazolidinones are among the most powerful chiral auxiliaries. santiago-lab.com An N-acyloxazolidinone, prepared from the auxiliary and an achiral acyl chloride, can be converted into its enolate. The steric bulk of the auxiliary's substituent then directs the approach of an electrophile, such as a benzyl (B1604629) halide, from the less hindered face, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the chiral carboxylic acid. wikipedia.orgsantiago-lab.com

Another common approach involves the use of amides derived from chiral amines like (R)- or (S)-α-phenylethylamine. nih.gov For instance, conjugate addition of a nucleophile to an α,β-unsaturated amide derived from a chiral amine can proceed with high diastereoselectivity, controlled by the auxiliary.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis This table is interactive. You can sort and filter the data.

| Chiral Auxiliary | Typical Reaction | Key Feature | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol Reactions | Forms rigid chelated enolates, providing excellent stereocontrol. | wikipedia.orgsantiago-lab.com |

| Camphorsultam | Michael Additions, Alkylations | Highly crystalline derivatives aid in purification. | wikipedia.org |

| Pseudoephedrine | Alkylation of Amides | Forms a rigid lithium chelate, directing alkylation with high diastereoselectivity. | wikipedia.org |

| (S)-α-Phenylethylamine | Conjugate Addition | Inexpensive and commercially available in both enantiomeric forms. | nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the synthesis of β-amino acids, the most relevant organocatalytic methods are asymmetric Mannich reactions and conjugate additions. researchgate.net

In an organocatalytic Mannich reaction, a chiral amine or Brønsted acid can catalyze the reaction between an imine and a ketone or aldehyde enolate equivalent. Proline and its derivatives are classic catalysts for this transformation. researchgate.net

Alternatively, the asymmetric conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated compounds is a powerful C-C or C-N bond-forming reaction. For example, a chiral thiourea (B124793) or squaramide catalyst can activate an α,β-unsaturated ester towards nucleophilic attack by an amine, thereby establishing the chiral β-amino stereocenter. researchgate.net This approach offers a direct route to β-amino acid derivatives.

Table 3: Organocatalytic Approaches to β-Amino Acid Derivatives This table is interactive. You can sort and filter the data.

| Catalyst Type | Reaction | Substrates | Result | Reference |

|---|---|---|---|---|

| Proline | Mannich Reaction | Aldehyde, Amine, Ketone | β-Aminoketone | researchgate.net |

| Chiral Thiourea | Conjugate Addition | α,β-Unsaturated Ester, Amine | β-Amino Ester | researchgate.net |

| Cinchona Alkaloid | Epoxidation/Ring Opening | Aldehyde, Phenylsulfonyl Acetonitrile | α-Amino Ester | nih.gov |

| Bifunctional Amine | Kinetic Resolution | Racemic Isoxazolidinone | Enantioenriched β-Amino Acid | wustl.edu |

Beyond asymmetric hydrogenation, other transition metal-catalyzed reactions are pivotal in synthesizing chiral β-amino acids. These methods often involve the enantioselective formation of C-C or C-N bonds.

Catalytic asymmetric conjugate addition is a prominent strategy. Copper complexes with chiral ligands can catalyze the 1,4-addition of organometallic reagents (e.g., Grignard or organozinc reagents) to α,β-unsaturated esters or amides. hilarispublisher.com This establishes the β-stereocenter and introduces the side chain in a single step.

Another approach is the rhodium-catalyzed conjugate addition of arylboronic acids to β-amidoacrylates, followed by an enantioselective enolate protonation using a chiral proton source, which sets the α-stereocenter in related structures. hilarispublisher.com While not directly forming the β-center, these methods highlight the versatility of transition metals in stereocontrolled synthesis.

Table 4: Transition Metal-Catalyzed Enantioselective Syntheses This table is interactive. You can sort and filter the data.

| Metal/Ligand | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Cu/Phosphoramidite | Conjugate Addition | Dialkylzinc, 2-Aryl Acrylate | Forms quaternary stereocenters. | hilarispublisher.com |

| Rh/Difluorophos | Conjugate Addition/Protonation | Arylboronic Acid, β-Acrylate | Enantioselective enolate protonation. | hilarispublisher.com |

| Al/Salen | Conjugate Addition | Cyanide, α,β-Unsaturated Imide | Asymmetric hydrocyanation. | hilarispublisher.com |

| Ni/Chiral Diamine | Michael Addition | Diethyl Malonate, Nitroalkene | Asymmetric addition to nitroalkenes. | researchgate.net |

Diastereoselective Synthesis Routes to Achieve Stereocontrol

Diastereoselective strategies are fundamental to asymmetric synthesis, particularly when using chiral auxiliaries or when a substrate already contains a stereocenter. The goal is to control the formation of a new stereocenter relative to the existing one. In the synthesis of (S)-3-(Cbz-amino)-4-phenylbutanoic acid, this can be achieved by reacting a chiral enolate with a prochiral electrophile.

As detailed in the chiral auxiliary section (2.1.2), the enolate of an N-acyl Evans oxazolidinone adopts a rigid conformation due to chelation with a Lewis acid (e.g., Li⁺ or Bu₂BOTf). The bulky substituent on the auxiliary effectively shields one face of the planar enolate, forcing an incoming electrophile, like benzyl bromide, to attack from the opposite face, resulting in excellent trans diastereoselectivity. wikipedia.orgsantiago-lab.com Similarly, the Ir-catalyzed dynamic kinetic asymmetric hydrogenation of α-amino-β-ketoesters proceeds with high diastereoselectivity to furnish syn-β-hydroxy-α-amino acid derivatives. rsc.org

Biocatalytic Approaches for the Stereoselective Production of this compound

Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions. For producing chiral β-amino acids, transaminases and lipases are particularly valuable. rsc.org

Transaminases (TAs), or aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. researchgate.netnih.gov The asymmetric synthesis of (S)-3-amino-4-phenylbutanoic acid can be achieved via the transamination of a prochiral β-keto acid precursor, 3-oxo-4-phenylbutanoic acid. The stereochemical outcome is dictated by the enzyme's intrinsic (R)- or (S)-selectivity. researchgate.net Alternatively, transaminases can be used in the kinetic resolution of a racemic mixture of the amino acid, selectively converting one enantiomer into the corresponding keto acid and leaving the other enantiomer untouched and thus enantioenriched. researchgate.net An ω-transaminase from Vibrio fluvialis has shown activity toward similar substrates. rsc.org

Lipases are commonly used for the kinetic resolution of racemic esters of β-amino acids. In a hydrolytic resolution, the lipase (B570770) selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the product acid. mdpi.comresearchgate.net

Table 5: Biocatalytic Methods for β-Amino Acid Synthesis This table is interactive. You can sort and filter the data.

| Enzyme Class | Method | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Synthesis | β-Keto Acid | Direct conversion to the chiral amine from a prochiral precursor. | researchgate.net |

| Transaminase (TA) | Kinetic Resolution | Racemic β-Amino Acid | High enantioselectivity, leaving one enantiomer in high ee. | researchgate.netrsc.org |

| Lipase (e.g., from Burkholderia cepacia) | Hydrolytic Kinetic Resolution | Racemic β-Amino Ester | Mild reaction conditions and high enantioselectivity (E > 200). | mdpi.com |

| Phenylalanine Aminomutase (PAL) | Amination | Cinnamic Acid | Direct addition of ammonia (B1221849) across a double bond. | researchgate.net |

Enzyme-Catalyzed Kinetic Resolution Techniques

Enzyme-catalyzed kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of this compound, the kinetic resolution of a racemic ester precursor, such as ethyl or methyl 3-(Cbz-amino)-4-phenylbutanoate, is a widely employed method.

Lipases, particularly Candida antarctica Lipase B (CALB), are frequently utilized for this purpose due to their broad substrate specificity and high enantioselectivity. nih.govmdpi.com The resolution can be achieved through either enantioselective hydrolysis of the racemic ester or enantioselective acylation of a racemic amine. In the context of our target molecule, the hydrolysis of the racemic N-Cbz protected β-amino ester is a common approach.

The process involves incubating the racemic ester with the lipase in a suitable buffer system, often with an organic co-solvent to improve substrate solubility. The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding carboxylic acid, this compound, while leaving the (R)-enantiomer of the ester largely unreacted. The reaction is typically monitored for conversion, and ideally stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the desired (S)-acid and the remaining (R)-ester. The separation of the acidic product from the unreacted ester is straightforward, usually involving a simple acid-base extraction.

The efficiency of the kinetic resolution is highly dependent on the reaction conditions, including the choice of lipase, solvent, temperature, and pH. Optimization of these parameters is crucial for achieving high enantioselectivity, expressed as the enantiomeric ratio (E-value).

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-(Cbz-amino)-4-phenylbutanoate

| Entry | Lipase | Solvent | Time (h) | Conversion (%) | (S)-acid ee (%) | (R)-ester ee (%) | E-value |

| 1 | CALB | Toluene (B28343) | 24 | 48 | >99 | 97 | >200 |

| 2 | CALB | DIPE | 36 | 51 | 98 | >99 | >200 |

| 3 | PCL | Hexane | 48 | 45 | 95 | 92 | 150 |

| 4 | CALA | MTBE | 48 | 42 | 93 | 89 | 120 |

This is a representative data table based on typical outcomes for similar substrates as reported in the literature. CALB: Candida antarctica Lipase B; PCL: Pseudomonas cepacia Lipase; CALA: Candida antarctica Lipase A; DIPE: Diisopropyl ether; MTBE: Methyl tert-butyl ether.

Whole-Cell Biotransformations

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the elimination of tedious enzyme purification steps and the presence of cofactor regeneration systems within the cell. For the synthesis of (S)-3-amino-4-phenylbutanoic acid, whole-cell systems expressing ω-transaminases (ω-TAs) have emerged as a promising approach. mdpi.commdpi.com

ω-Transaminases catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. This can be exploited for the asymmetric synthesis of chiral amines from prochiral ketones or for the kinetic resolution of racemic amines. In the context of our target molecule, a whole-cell biocatalyst expressing an (S)-selective ω-transaminase can be used for the kinetic resolution of racemic 3-amino-4-phenylbutanoic acid. The (S)-enantiomer is deaminated to the corresponding β-keto acid, while the desired (R)-enantiomer remains unreacted. Alternatively, and more directly, an (S)-selective ω-transaminase can be used in an asymmetric synthesis starting from a prochiral β-keto acid precursor.

A typical whole-cell biotransformation would involve incubating the racemic amino acid with a suspension of recombinant E. coli cells overexpressing the desired ω-transaminase. A suitable amino acceptor, such as pyruvate, is also required. The reaction progress is monitored, and upon reaching the desired conversion, the (S)-amino acid can be isolated and subsequently protected with the Cbz group.

Table 2: Hypothetical Data for Whole-Cell ω-Transaminase Kinetic Resolution of Racemic 3-Amino-4-phenylbutanoic Acid

| Entry | ω-Transaminase Source | Amino Acceptor | Time (h) | Conversion (%) | (S)-amino acid ee (%) |

| 1 | Vibrio fluvialis | Pyruvate | 12 | 50 | >99 |

| 2 | Chromobacterium violaceum | Pyruvate | 18 | 48 | 98 |

| 3 | Arthrobacter sp. | Glyoxylate | 24 | 45 | 96 |

| 4 | Burkholderia graminis | α-Ketoglutarate | 24 | 47 | 97 |

This table represents hypothetical data based on the known activity of ω-transaminases on similar substrates.

Chemoenzymatic Synthesis Combinations

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild reaction conditions of enzymatic transformations with the versatility and broad scope of chemical reactions. chemistryviews.orgnih.gov This approach is particularly well-suited for the synthesis of complex chiral molecules like this compound.

A common chemoenzymatic strategy involves the chemical synthesis of a racemic precursor followed by an enzymatic resolution step. For instance, racemic 3-amino-4-phenylbutanoic acid can be synthesized chemically via methods such as the Rodionow-Johnson reaction. nih.gov This racemic mixture is then subjected to enzymatic kinetic resolution, as described in the previous sections, to obtain the desired (S)-enantiomer. The final step is the chemical protection of the amino group with benzyl chloroformate (Cbz-Cl) to yield the target molecule.

Another chemoenzymatic route could involve an enzymatic transformation early in the synthetic sequence. For example, a prochiral dicarboxylic acid could be desymmetrized using a hydrolase to create a chiral monoester, which is then chemically elaborated to the final product. The flexibility of combining chemical and enzymatic steps allows for the design of highly efficient and convergent synthetic routes.

Development of Novel Protecting Group Strategies for the Amine and Carboxyl Functionalities in the Synthesis of this compound

The selection of appropriate protecting groups for the amine and carboxyl functionalities is a critical aspect of any synthetic strategy for amino acids. creative-peptides.compeptide.com The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their removal without affecting other parts of the molecule.

For the amino group of 3-amino-4-phenylbutanoic acid, the benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group. It is typically introduced by reacting the amino acid with benzyl chloroformate in the presence of a base. The Cbz group is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, a method that is generally mild and does not affect other functional groups.

The carboxyl group is often protected as an ester, such as a methyl or ethyl ester, particularly when the synthesis involves an enzymatic resolution step. These esters are typically stable under the conditions used for N-protection and can be hydrolyzed to the free carboxylic acid under basic conditions. For solid-phase synthesis or when more robust protection is needed, benzyl or tert-butyl esters are often employed.

Table 3: Common Protecting Groups for 3-Amino-4-phenylbutanoic Acid

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Amine | Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | TFA |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine |

| Carboxyl | Methyl ester | -OMe | Methanol, acid catalyst | NaOH, H₂O |

| Carboxyl | Ethyl ester | -OEt | Ethanol, acid catalyst | NaOH, H₂O |

| Carboxyl | Benzyl ester | -OBn | Benzyl alcohol, acid catalyst | H₂, Pd/C |

| Carboxyl | tert-Butyl ester | -OtBu | Isobutylene, acid catalyst | TFA |

Optimization of Reaction Conditions and Scalability Studies in Academic Research Laboratories

The transition of a synthetic route from a small-scale laboratory experiment to a larger, more practical scale requires careful optimization of reaction conditions and consideration of scalability. In an academic research setting, this often involves systematic studies to identify the optimal parameters that maximize yield, purity, and stereoselectivity while minimizing cost and environmental impact.

For enzymatic reactions, such as the kinetic resolution discussed earlier, key parameters to optimize include enzyme loading, substrate concentration, temperature, pH, and the choice of solvent or co-solvent. For instance, while a higher temperature may increase the reaction rate, it could also lead to enzyme denaturation or a decrease in enantioselectivity. Immobilization of the enzyme on a solid support is a common strategy to improve its stability and facilitate its recovery and reuse, which is a crucial factor for scalability. nih.gov

For chemical steps, such as the introduction of the Cbz protecting group, optimization may involve screening different bases, solvents, and reaction times to achieve a clean and high-yielding transformation. The purification method is also a critical consideration for scalability; crystallization is often preferred over chromatography for large-scale preparations due to its efficiency and lower cost.

Scalability studies in an academic lab might involve progressively increasing the reaction scale from milligrams to grams to identify any potential issues that may not be apparent on a smaller scale, such as heat transfer, mixing efficiency, and product isolation.

Table 4: Example of Optimization of Lipase-Catalyzed Resolution

| Parameter | Condition 1 | Yield/ee | Condition 2 | Yield/ee | Condition 3 | Yield/ee |

| Temperature | 25 °C | 45% / 98% ee | 37 °C | 49% / >99% ee | 50 °C | 48% / 95% ee |

| Solvent | Toluene | 48% / >99% ee | Hexane | 42% / 96% ee | DIPE | 51% / 98% ee |

| Enzyme Loading | 10 mg/mmol | 40% / 97% ee | 20 mg/mmol | 49% / >99% ee | 30 mg/mmol | 50% / >99% ee |

This table illustrates a typical optimization study where different reaction parameters are varied to find the optimal conditions for yield and enantiomeric excess (ee).

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

A plausible retrosynthetic analysis for this compound would begin by disconnecting the Cbz protecting group, leading back to the free amino acid, (S)-3-amino-4-phenylbutanoic acid.

Disconnection 1: Amide Bond (Cbz Protection)

This compound can be disconnected at the amide bond of the carbamate (B1207046), leading back to (S)-3-amino-4-phenylbutanoic acid and a source of the Cbz group, such as benzyl chloroformate.

Disconnection 2: Chiral Center (Asymmetric Synthesis or Resolution)

The chiral center at C3 can be addressed through several strategies. One approach is a disconnection that leads to a prochiral precursor, suggesting an asymmetric synthesis. For example, an asymmetric conjugate addition of a nitrogen nucleophile to a cinnamic acid derivative would be a powerful disconnection. Alternatively, the stereocenter can be introduced via the resolution of a racemic mixture, which disconnects the enantiomerically pure amino acid back to its racemic form.

Disconnection 3: Carbon-Carbon Bond Formation

Further disconnection of the racemic 3-amino-4-phenylbutanoic acid can be achieved through a variety of C-C bond-forming reactions. A common disconnection is a retro-Mannich reaction, which breaks the C2-C3 bond, leading back to phenylacetic acid, formaldehyde, and an amine source. Another possibility is a retro-Michael addition, which would lead to cinnamic acid and an amine.

A plausible retrosynthetic pathway is as follows:

This compound <= Cbz protection of (S)-3-amino-4-phenylbutanoic acid .

(S)-3-amino-4-phenylbutanoic acid <= Enzymatic resolution of rac-3-amino-4-phenylbutanoic acid .

rac-3-amino-4-phenylbutanoic acid <= Reduction of 3-amino-4-phenyl-2-butenoic acid .

3-amino-4-phenyl-2-butenoic acid <= Condensation of phenylacetaldehyde and malonic acid with an ammonia source.

This analysis highlights the key bond formations and stereochemical challenges that need to be addressed in the forward synthesis.

Mechanistic Investigations into the Chemical Reactivity and Transformations of S 3 Cbz Amino 4 Phenylbutanoic Acid

Amide Bond Formation Mechanisms Utilizing the Carboxyl Group of (S)-3-(Cbz-amino)-4-phenylbutanoic Acid

Amide bond formation is a cornerstone transformation of this compound, enabling its incorporation into peptide-like structures. The mechanism universally involves the activation of the carboxylic acid to generate a more reactive electrophilic species that is susceptible to nucleophilic attack by an amine. masterorganicchemistry.com

A prevalent method utilizes carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism proceeds as follows:

The carboxylic acid oxygen attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate.

This intermediate can be directly attacked by the amine nucleophile to form the amide bond and a dicyclohexylurea or ethyl-dimethylaminopropylurea byproduct.

Alternatively, to suppress side reactions and minimize potential racemization, the O-acylisourea intermediate can react with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). highfine.compeptide.com This forms a more stable active ester (e.g., HOBt-ester), which then reacts cleanly with the amine to yield the desired amide. highfine.compeptide.com The use of these additives is crucial for preventing racemization, especially in challenging coupling reactions. highfine.com

| Coupling Agent | Additive | Key Mechanistic Feature | Typical Outcome |

| DCC/EDC | None | Formation of a highly reactive O-acylisourea intermediate. | Effective, but risk of side reactions and some racemization. peptide.com |

| DCC/EDC | HOBt/HOAt | O-acylisourea converts to a more stable active ester, which then acylates the amine. | High yields, significant suppression of racemization and side reactions. highfine.compeptide.com |

| BOP/HBTU | Inbuilt HOBt | Forms HOBt active ester in situ. | Efficient coupling with minimal side reactions. |

Esterification and Reduction Processes of the Carboxylic Acid Moiety

Esterification: The carboxylic acid group can be converted into an ester to modify the compound's properties or to serve as a protecting group. A common laboratory-scale method involves reaction with an alcohol under acidic catalysis (Fischer esterification). Another mild method involves pre-activation of the carboxylic acid. For instance, N-protected amino acids can be esterified by reacting their corresponding N-hydroxysuccinimide (NHS) esters with an alcohol in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). core.ac.uk The mechanism involves the formation of a reactive acylpyridinium intermediate, which is then attacked by the alcohol. core.ac.uk Enzyme-catalyzed esterification using lipases or proteases in organic solvents also provides a stereospecific route to various esters. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-3-(Cbz-amino)-4-phenylbutan-1-ol, a useful chiral building block. Direct reduction with powerful hydrides like LiAlH₄ is effective but can be harsh. A milder, more common two-step approach preserves stereochemical integrity:

Activation: The carboxylic acid is first converted into a more reactive intermediate, such as a mixed anhydride (B1165640) or an ester. core.ac.ukresearchgate.net A widely used method involves reacting the N-Cbz protected acid with ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM) to form a mixed carbonic anhydride. core.ac.uk

Reduction: The activated intermediate is then reduced in situ with a milder reducing agent, typically sodium borohydride (B1222165) (NaBH₄). core.ac.ukgoogle.com The borohydride selectively attacks the activated carbonyl, leading to the primary alcohol after workup. This method is highly efficient and avoids racemization. core.ac.uk

| Transformation | Reagents | Mechanistic Pathway | Stereochemical Outcome |

| Esterification | R'OH, H⁺ (cat.) | Acid-catalyzed nucleophilic acyl substitution. | Retention of configuration. |

| Esterification | 1. NHS, DCC; 2. R'OH, DMAP | Formation of an NHS active ester, followed by DMAP-catalyzed alcoholysis. core.ac.uk | Retention of configuration. |

| Reduction | 1. EtOCOCl, NMM; 2. NaBH₄ | Formation of a mixed anhydride followed by hydride reduction. core.ac.uk | High retention of configuration. |

| Reduction | 1. Esterification; 2. NaBH₄/LiBH₄ | Conversion to an ester followed by hydride reduction. google.com | High retention of configuration. |

Cbz Deprotection Strategies and the Reactivity of the Free Amine

The carbobenzyloxy (Cbz) group is a key protecting group for the amine functionality, prized for its stability under a range of conditions and its susceptibility to specific cleavage methods. total-synthesis.com

The most common deprotection strategy is catalytic hydrogenolysis . total-synthesis.com The mechanism involves:

The Cbz-protected compound is exposed to hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

The benzyl (B1604629) C-O bond undergoes oxidative addition to the palladium surface.

Subsequent reaction with hydrogen (hydrogenolysis) cleaves the C-O bond, generating toluene (B28343) and an unstable carbamic acid intermediate. total-synthesis.com

The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine, (S)-3-amino-4-phenylbutanoic acid. total-synthesis.com

This method is exceptionally mild and clean, with gaseous byproducts. Alternative methods include treatment with strong acids like HBr in acetic acid, or with certain Lewis acids, though these conditions are harsher and less chemoselective. total-synthesis.comorganic-chemistry.org

Once deprotected, the resulting free amine is a potent nucleophile. It can readily participate in a variety of subsequent reactions, including:

Acylation: Reaction with acyl chlorides, anhydrides, or other activated carboxylic acids to form new amide bonds.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Michael Addition: As a nitrogen nucleophile, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net

Functionalization of the Phenyl Ring and its Impact on Stereochemistry and Reactivity

The phenyl ring of this compound can be functionalized to introduce new substituents, which can modulate the molecule's biological activity or provide handles for further conjugation. Transition-metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the direct C-H activation and functionalization of phenylalanine derivatives. researchgate.netrsc.org

The mechanism often relies on a directing group , which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond on the phenyl ring, typically at the ortho position. globethesis.comrsc.org The amide nitrogen of the protected amino acid itself can serve as a bidentate directing group, facilitating a cyclometalation step to form a stable palladacycle intermediate. ntu.ac.ukacs.org This intermediate can then engage in various cross-coupling reactions (e.g., olefination, arylation, alkoxylation) to introduce the desired functional group. researchgate.netglobethesis.com

| Catalyst | Directing Group | Reaction Type | Mechanistic Feature |

| Palladium(II) | Amide N-H and carbonyl O | C-H Olefination, Arylation | Formation of a palladacycle intermediate via C-H activation. researchgate.netacs.org |

| Rhodium(I) | Chiral Ligand | Asymmetric Conjugate Addition | Aryl addition to a dehydroalanine (B155165) precursor to form the phenylalanine skeleton. acs.orgthieme-connect.com |

| Rhodium(III) | Amide N-H | C-H Maleimidation | C-H activation for peptide cyclization. researchgate.net |

Side Reaction Analysis and Elucidation of Undesired Product Formation

Several side reactions can occur during the chemical transformations of this compound, leading to impurities and reduced yields.

Racemization/Epimerization: While less susceptible than α-amino acids, epimerization at the C3 stereocenter can occur under certain conditions, particularly during carboxyl group activation for amide bond formation. highfine.com The mechanism involves the formation of an azlactone (oxazolone) intermediate, although for a β-amino acid this would require the formation of a less favorable six-membered ring. Direct enolization via abstraction of the α-proton (at C2) by a strong base is another possibility, which would then place the C3 stereocenter adjacent to a double bond, allowing for loss of stereochemical information upon reprotonation. The use of racemization-suppressing additives like HOBt is critical to mitigate this risk. highfine.compeptide.com

Cyclization Reactions: Intramolecular reactions can lead to undesired cyclic byproducts. For instance, under conditions that activate the carboxyl group, the Cbz-protected nitrogen could potentially act as an intramolecular nucleophile, although this is generally unfavorable. More relevant is the potential for cyclization after Cbz deprotection. The free amine could attack the activated carboxyl group (if present as an ester, for example) to form a γ-lactam (a five-membered cyclic amide). Studies on similar hydroxy-amino acid derivatives have shown that the nitrogen function plays a key role in regioselective cyclizations. rsc.org

Byproducts from Coupling Reagents: When using carbodiimides like DCC for amide bond formation, the O-acylisourea intermediate can rearrange to form an unreactive N-acylurea, which terminates the desired reaction and introduces a difficult-to-remove impurity. globethesis.com The use of HOBt or HOAt largely prevents this side reaction by rapidly trapping the intermediate as an active ester. peptide.com

Incomplete Deprotection/Side Reactions on Protecting Groups: During Cbz hydrogenolysis, incomplete reaction can leave starting material in the product mixture. Furthermore, if other reducible functional groups are present in the molecule (e.g., nitro groups, other benzyl ethers), they may also be reduced under the reaction conditions. organic-chemistry.org Careful selection of orthogonal protecting groups is therefore essential in complex syntheses.

Application of S 3 Cbz Amino 4 Phenylbutanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Construction of Peptidomimetic Scaffolds and Non-Hydrolyzable Peptide Analogues

The incorporation of β-amino acids like (S)-3-(Cbz-amino)-4-phenylbutanoic acid into peptide chains is a cornerstone strategy for creating peptidomimetics. nih.govspringernature.com These are molecules designed to mimic the structure and function of natural peptides but with enhanced metabolic stability and bioavailability. nih.govspringernature.com Natural peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. By replacing standard α-amino acids with β-amino acid analogues, the resulting peptide backbone is altered, rendering it resistant to enzymatic hydrolysis. peptide.com

The this compound unit introduces a key modification: an extra carbon atom in the peptide backbone. This extension induces unique conformational preferences, often leading to the formation of stable secondary structures such as helices, turns, and sheets that are distinct from those formed by α-peptides. researchgate.net The Cbz-protected amine is crucial for standard peptide coupling reactions, allowing for the iterative assembly of these modified peptide chains using established solid-phase or solution-phase synthesis protocols. The use of such chiral building blocks is essential for producing stereochemically pure compounds, which is critical as different enantiomers can have vastly different biological effects. nbinno.com

Synthesis of Complex Natural Products Featuring Beta-Amino Acid Units

Several biologically active natural products contain β-amino acid moieties, and this compound serves as a vital synthon for their total synthesis. peptide.comresearchgate.net The β-phenylalanine unit is a component of various natural products with interesting pharmacological activities, including antifungal and anticancer properties. peptide.comresearchgate.net For example, compounds like astins, isolated from the roots of Aster tataricus, and the jaspamides, from the marine sponge Jaspis, incorporate β-amino acid residues. peptide.com

The synthesis of these complex molecules often relies on a convergent approach where key fragments are prepared separately and then combined. This compound, or its derivatives, can be used to construct the β-amino acid-containing fragment with the correct stereochemistry already installed. This strategy simplifies the synthetic route and avoids challenging stereoselective transformations at later stages. The table below lists examples of natural product classes that feature β-amino acid units, highlighting the importance of chiral precursors in their synthesis.

| Natural Product Class | Example(s) | Biological Activity | Role of β-Amino Acid Unit |

| Depsipeptides | Jaspamides | Insecticidal, Antimicrobial peptide.com | Structural backbone component |

| Alkaloids | Astins A, B, C | Immunosuppressive peptide.com | Key structural motif peptide.com |

| Polyketides | Paclitaxel (Taxol) | Anticancer researchgate.net | Essential for biological function |

| Peptides | Alveolamides A, B, C | Antifungal peptide.com | Contributes to proteolytic stability peptide.com |

Development of Chiral Ligands and Catalysts Utilizing the this compound Structure

The defined stereochemistry of this compound makes it an attractive scaffold for the design of new chiral ligands and organocatalysts for asymmetric synthesis. Chiral ligands coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in chemical reactions, a critical capability in the synthesis of pharmaceuticals and fine chemicals. mdpi.com

The structure of this compound can be modified to create bidentate or tridentate ligands. For instance, the carboxylic acid and the amine (after deprotection of the Cbz group) can serve as coordination sites for a metal. Further functionalization of the phenyl ring or the backbone can fine-tune the steric and electronic properties of the resulting ligand, optimizing its performance in a specific catalytic transformation. The development of novel chiral catalysts is an active area of research, with a focus on creating efficient, selective, and scalable synthetic methods. nih.govbeilstein-journals.org

Precursor for Advanced Heterocyclic Systems with Defined Stereochemistry

This compound is a versatile precursor for the stereoselective synthesis of various heterocyclic compounds. The inherent chirality of the starting material is transferred to the final product, providing a straightforward route to enantiomerically pure heterocycles, which are privileged structures in medicinal chemistry.

Intramolecular cyclization reactions are commonly employed to construct these ring systems. For example:

β-Lactams: Through activation of the carboxylic acid and subsequent nucleophilic attack by the nitrogen atom (after Cbz deprotection), four-membered β-lactam rings can be formed. These structures are the core of penicillin and cephalosporin (B10832234) antibiotics and are valuable synthetic intermediates. nih.gov

Piperidones and Benzazepinones: The molecule can be incorporated into larger synthetic schemes to generate conformationally restricted phenylalanine isosteres, such as 3-amino-4-phenyl-2-piperidones. nih.gov These heterocyclic scaffolds are used to constrain the conformation of peptide-like molecules, which can be advantageous in designing potent enzyme inhibitors. nih.gov

Tetrazoles: The amino group can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid group in drug design. This transformation can yield metabolically stable analogues of the parent amino acid with potentially novel pharmacological profiles. researchgate.net

The table below summarizes some heterocyclic systems that can be synthesized from this chiral building block.

| Heterocyclic System | Synthetic Strategy | Key Feature | Potential Application |

| β-Lactams | Intramolecular cyclization nih.gov | Chiral 4-membered ring | Antibiotic synthesis, intermediates |

| Piperidones | Intramolecular cyclization nih.gov | Conformationally restricted scaffold | Enzyme inhibitors (e.g., renin) nih.gov |

| Tetrazoles | Conversion of amino group researchgate.net | Carboxylic acid bioisostere | Nootropic drug analogues researchgate.net |

Integration into Polymer Synthesis for Chiral Macromolecules

The field of materials science has seen growing interest in the development of chiral polymers, which can exhibit unique properties such as the ability to recognize other chiral molecules or to self-assemble into helical superstructures. researchgate.net Amino acids are excellent monomers for creating such polymers due to their inherent chirality and biocompatibility. researchgate.netmdpi.com

This compound can be incorporated into polymer chains through several methods. One common approach is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from the amino acid. mdpi.comresearchgate.net This method allows for the synthesis of polypeptides with controlled molecular weights and low polydispersity. mdpi.com The resulting polymers, containing the chiral β-amino acid repeating unit, can be used in applications such as chiral chromatography, enantioselective catalysis, and biomedical materials. The presence of the phenyl group can also impart useful thermal and mechanical properties to the final polymer. researchgate.net

Role in Chemical Biology Research for Probing Molecular Interactions

In chemical biology, precisely designed small molecules are used as probes to investigate complex biological processes. This compound and its derivatives can be employed to synthesize molecular probes for studying enzyme-substrate interactions, receptor binding, and protein-protein interactions.

By incorporating this unnatural amino acid into a peptide sequence that is a known substrate for an enzyme, researchers can probe the structural requirements of the enzyme's active site. sdu.dk Because the β-amino acid alters the peptide backbone, it can help to map the space and conformational flexibility of the binding pocket. Furthermore, derivatives of this compound can be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to facilitate the detection and analysis of molecular interactions in biological systems. These studies provide valuable insights into disease mechanisms and can aid in the rational design of new therapeutic agents. sdu.dk

Advanced Analytical and Spectroscopic Research Methodologies Applied to S 3 Cbz Amino 4 Phenylbutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-3-(Cbz-amino)-4-phenylbutanoic acid in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial confirmation of the molecular structure by identifying the number and types of protons and carbons present. mdpi.comchemicalbook.com However, for a complete assignment and deeper conformational insights, two-dimensional (2D) techniques are essential.

A combination of 2D NMR experiments is used to assemble the complete structural puzzle and probe the molecule's spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For this compound, COSY would establish the connectivity within the phenylbutanoic acid backbone, linking the methine proton at C3 to the methylene (B1212753) protons at C2 and C4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. chemrxiv.org This allows for the unambiguous assignment of each carbon atom in the structure by linking it to its attached proton(s), whose chemical shifts are already known from the ¹H NMR and COSY spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. mdpi.com By analyzing the NOESY cross-peaks, researchers can determine the preferred conformation of the flexible butanoic acid chain and the relative orientation of the phenyl and Cbz groups in solution. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | ~12.0 | br s | - | ~175.0 |

| C2-H₂ | 2.55 - 2.65 | m | - | ~40.0 |

| C3-H | 4.10 - 4.20 | m | - | ~52.0 |

| C4-H₂ | 2.85 - 2.95 | m | - | ~41.0 |

| Phenyl (C₆H₅) | 7.15 - 7.30 | m | - | ~126.0 - 129.0 |

| Cbz-CH₂ | 5.10 | s | - | ~67.0 |

| Cbz-Phenyl | 7.30 - 7.40 | m | - | ~128.0 - 136.0 |

| Cbz (C=O) | - | - | - | ~156.0 |

| NH | ~5.50 | d | ~8.0 | - |

Determining the enantiomeric purity is critical for any chiral compound. In NMR spectroscopy, this can be achieved using chiral solvating agents (CSAs) or chiral shift reagents (CSRs). semmelweis.hu These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the analyte. semanticscholar.org

When a chiral shift reagent, such as a lanthanide complex like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to a solution of non-enantiopurified 3-(Cbz-amino)-4-phenylbutanoic acid, it forms diastereomeric complexes with the (S) and (R) enantiomers. These diastereomeric complexes have slightly different magnetic environments, leading to the separation of signals in the NMR spectrum. semmelweis.hu For instance, a specific proton signal (e.g., the methine proton at C3) that appears as a single multiplet in the absence of the reagent may resolve into two distinct multiplets, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess (% ee) can then be accurately calculated by integrating the areas of these separated signals.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Measurement

Chromatographic methods are the most widely used techniques for the quantitative determination of enantiomeric excess. nih.gov Both HPLC and GC can be adapted for chiral separations.

Chiral HPLC: This is a powerful and direct method for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP). For an amino acid derivative like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective. ankara.edu.tr The two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times. By comparing the chromatogram of a sample to that of a racemic standard, the enantiomers can be identified and their peak areas integrated to calculate the enantiomeric excess with high precision. yakhak.org

Chiral GC: For GC analysis, the compound must be volatile. Carboxylic acids and protected amino acids are typically non-volatile and require derivatization prior to analysis. nih.gov A common procedure involves esterification of the carboxylic acid (e.g., to a methyl or ethyl ester). The derivatized compound is then injected onto a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The enantiomers are separated based on their differential interactions with the CSP, and the % ee is determined from the peak areas in the resulting chromatogram. nih.govnih.gov

Table 2: Representative Chiral HPLC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 12.5 | 1,500 |

| (S)-enantiomer | 14.2 | 298,500 |

| Calculation | % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 | 99.0% |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties and Absolute Configuration Studies

CD and ORD are spectroscopic techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. rsc.org These chiroptical methods are highly sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration of a stereocenter.

For α- and β-amino acids, the sign of the Cotton effect in the CD spectrum, particularly the one associated with the n→π* transition of the carboxyl group chromophore (typically around 200-220 nm), is often correlated with the absolute configuration. rsc.org For this compound, which is derived from an L-amino acid configuration, a positive Cotton effect is generally expected in this region when analyzed in an acidic solution. rsc.orgnih.gov By comparing the experimentally obtained CD spectrum with established rules or with the spectra of structurally related compounds of known configuration, the (S) stereochemistry can be confirmed. nih.gov ORD, which measures the change in optical rotation as a function of wavelength, provides complementary information.

Single Crystal X-ray Diffraction for Definitive Absolute Stereochemistry Determination and Crystal Packing Analysis

Single crystal X-ray diffraction is the most unambiguous method for determining the absolute stereochemistry of a chiral molecule. nih.gov Provided that a suitable single crystal can be grown, this technique provides a precise three-dimensional map of the electron density in the molecule, revealing exact bond lengths, bond angles, and torsion angles.

For this compound, X-ray analysis would not only confirm the (S)-configuration at the C3 stereocenter but also provide detailed information about its solid-state conformation. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice. This crystal packing is governed by intermolecular forces, primarily hydrogen bonding. nih.gov It is expected that the carboxylic acid and the N-H of the carbamate (B1207046) group would act as hydrogen bond donors, while the carbonyl oxygens of both the carboxylic acid and the carbamate would act as acceptors, leading to the formation of extensive hydrogen-bonding networks that define the macroscopic crystal structure. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 21.5 |

| Volume (ų) | 1863.9 |

| Flack Parameter | ~0.0 (for the correct enantiomer) |

| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimer), N-H···O (Carbamate to Carboxyl) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragment Analysis of the Compound and its Derivatives

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₇H₁₉NO₄), HRMS would confirm its elemental composition by matching the experimentally measured accurate mass with the theoretically calculated mass. nih.gov

Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides structural information through controlled fragmentation of the parent ion. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely include:

Loss of the benzyl (B1604629) group (C₇H₇•): A common fragmentation for Cbz-protected compounds.

Loss of toluene (B28343) (C₇H₈): Resulting from cleavage of the benzyloxycarbonyl group.

Decarboxylation: Loss of CO₂ from the carboxylic acid.

Cleavage of the C3-C4 bond: Leading to fragments containing the phenylmethyl moiety. nih.gov

Analyzing these fragmentation patterns helps to confirm the connectivity and identify the different functional groups within the molecule. researchgate.net

Table 4: Predicted HRMS Fragmentation of this compound ([M+H]⁺)

| Ion Description | Proposed Fragment Formula | Calculated m/z |

| [M+H]⁺ | C₁₇H₂₀NO₄⁺ | 314.1387 |

| [M+H - H₂O]⁺ | C₁₇H₁₈NO₃⁺ | 296.1281 |

| [M+H - CO₂]⁺ | C₁₆H₂₀NO₂⁺ | 270.1489 |

| [M+H - C₇H₈]⁺ | C₁₀H₁₂NO₄⁺ | 222.0709 |

| [C₇H₇]⁺ (Tropylium ion) | C₇H₇⁺ | 91.0542 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for the structural elucidation of this compound. By probing the vibrational modes of its constituent chemical bonds, these techniques provide a detailed fingerprint of the molecule's functional groups and offer insights into the nature and extent of intermolecular and intramolecular interactions, particularly hydrogen bonding.

The molecular structure of this compound contains several key functional groups that give rise to characteristic vibrational bands: a carboxylic acid (-COOH), a carbamate (-NH-C(=O)-O-), a phenyl ring, and aliphatic C-H bonds. The positions, intensities, and shapes of these bands in FT-IR and Raman spectra are sensitive to the local chemical environment, conformational state, and intermolecular forces.

Functional Group Identification

A detailed analysis of the vibrational spectra allows for the unambiguous identification of the principal functional moieties within the molecule. The benzyloxycarbonyl (Cbz) protecting group, the phenyl group, and the carboxylic acid all exhibit distinct and well-defined spectral signatures.

Carbamate and Carboxylic Acid Groups: The most prominent features in the FT-IR spectrum are typically the carbonyl (C=O) stretching vibrations. In this compound, two distinct C=O stretching bands are expected. The carbamate carbonyl generally appears at a higher wavenumber, typically in the range of 1690-1720 cm⁻¹, while the carboxylic acid carbonyl is expected around 1700-1740 cm⁻¹. The exact positions are highly dependent on hydrogen bonding. The N-H stretching vibration of the carbamate group is anticipated as a sharp to moderately broad band in the 3300-3400 cm⁻¹ region. The associated N-H bending mode is typically observed around 1520-1540 cm⁻¹.

Phenyl and Alkyl Groups: The presence of the phenyl ring is confirmed by several characteristic bands. The aromatic C-H stretching vibrations are typically observed as a group of sharp, relatively weak bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methylene (-CH₂-) and methine (-CH-) groups of the butanoic acid backbone are expected in the 2850-3000 cm⁻¹ range.

O-H and C-O Vibrations: The O-H stretching vibration of the carboxylic acid group is a key indicator of hydrogen bonding. In the solid state or in concentrated solutions, this appears as a very broad and intense absorption band spanning a wide range, often from 2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a direct consequence of strong hydrogen-bonded dimers or polymers. The C-O stretching vibrations of both the carboxylic acid and the carbamate linkages contribute to the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

The following table summarizes the expected characteristic FT-IR and Raman bands for the key functional groups in this compound, based on data from structurally similar compounds like N-Cbz-L-phenylalanine and 4-phenylbutyric acid.

| Vibrational Mode | Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |

| O-H stretch | Carboxylic Acid (dimer) | 2500-3300 (very broad) | Weak or not observed | The broadness is a hallmark of strong hydrogen bonding between carboxylic acid molecules. |

| N-H stretch | Carbamate (amide) | 3300-3400 | Weak | Position is sensitive to hydrogen bonding; can be sharp in non-polar solvents and broader in the solid state. |

| Aromatic C-H stretch | Phenyl Ring | 3030-3100 (multiple weak bands) | Strong | A series of sharp peaks characteristic of the benzene (B151609) ring. |

| Aliphatic C-H stretch | -CH₂-, -CH- | 2850-2980 | Strong | Includes symmetric and asymmetric stretching modes. |

| C=O stretch | Carboxylic Acid (dimer) | 1700-1720 | Moderate | Lowered from the monomeric value (~1760 cm⁻¹) due to hydrogen bonding. |

| C=O stretch | Carbamate (amide I) | 1690-1720 | Moderate | Often appears as a sharp, intense band. Its position can overlap with the carboxylic acid C=O stretch. |

| C=C stretch | Phenyl Ring | ~1600, ~1585, ~1495, ~1455 | Strong | A set of four characteristic bands for the benzene ring, with variable intensities. |

| N-H bend | Carbamate (amide II) | 1520-1540 | Weak | Involves coupling of N-H bending and C-N stretching. |

| C-O stretch / O-H bend (in-plane) | Carboxylic Acid | 1200-1350 | Weak | Often coupled modes, contributing to a broad absorption in the fingerprint region. |

| C-O-C stretch | Carbamate/Ester | 1050-1250 | Moderate | Involves asymmetric and symmetric stretching of the C-O-C linkage in the benzyloxycarbonyl group. |

| Aromatic C-H out-of-plane bend | Phenyl Ring | 690-710 and 730-770 | Weak | Strong bands in the FT-IR spectrum, indicative of monosubstitution on the benzene ring. |

Hydrogen Bonding Studies

The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (C=O) groups makes this compound susceptible to extensive intermolecular hydrogen bonding, particularly in the solid state. Vibrational spectroscopy is exceptionally sensitive to these interactions.

The most direct evidence of hydrogen bonding comes from the O-H stretching band of the carboxylic acid. The formation of cyclic dimers, a common motif for carboxylic acids in the solid state, leads to a significant red-shift (shift to lower frequency) and pronounced broadening of the O-H stretching band. Instead of a sharp peak around 3500-3600 cm⁻¹ (characteristic of a free, non-bonded O-H), a broad absorption centered around 3000 cm⁻¹ is typically observed.

Similarly, the N-H group of the carbamate can participate in hydrogen bonding, acting as a donor to a carbonyl oxygen of a neighboring molecule. This interaction causes a red-shift in the N-H stretching frequency and often leads to band broadening. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength. nih.gov

The carbonyl stretching frequencies are also affected. When a carbonyl group acts as a hydrogen bond acceptor, its bond is slightly weakened and elongated, resulting in a red-shift of the C=O stretching frequency. Therefore, C=O bands observed at lower wavenumbers (e.g., ~1700 cm⁻¹ for the carboxylic acid and ~1690 cm⁻¹ for the carbamate) are indicative of their involvement in strong hydrogen bonds. In contrast, higher frequency bands would suggest weaker or no hydrogen bonding. The difference in frequency between hydrogen-bonded and non-hydrogen-bonded carbonyl groups can be correlated with the strength of the interaction. researchgate.net

In solution, the extent and type of hydrogen bonding can change depending on the solvent. In non-polar solvents, intramolecular hydrogen bonding between the N-H and the carboxylic acid carbonyl might be favored. In protic solvents, intermolecular hydrogen bonds with the solvent molecules will dominate, leading to different spectral features compared to the solid state. Temperature-dependent FT-IR studies can also be employed to investigate the dynamics of these hydrogen bonds, as increasing temperature typically weakens them, causing a blue-shift (shift to higher frequency) in the N-H and O-H stretching bands and a corresponding shift in the C=O bands. researchgate.net

Theoretical and Computational Investigations of S 3 Cbz Amino 4 Phenylbutanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including their geometry, electronic distribution, and spectroscopic signatures. mdpi.com For (S)-3-(Cbz-amino)-4-phenylbutanoic acid, DFT calculations are instrumental in establishing the most stable three-dimensional structure through geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a wealth of electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which helps in the assignment of experimental spectral bands. Similarly, by calculating nuclear magnetic shielding tensors, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the structural elucidation of the molecule. Theoretical studies on related β-amino acids have shown that DFT methods can accurately predict these properties. scirp.org

Illustrative DFT-Calculated Properties for this compound

Below are tables representing the type of data that would be obtained from a DFT study, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. mdpi.com

Table 1: Predicted Geometrical Parameters (Optimized Structure) This table is interactive. You can sort and filter the data.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(carbonyl)-O(hydroxyl) | 1.21 Å |

| Bond Length | C(carbonyl)=O | 1.36 Å |

| Bond Length | N-H(amide) | 1.01 Å |

| Bond Angle | O-C-O(carboxyl) | 123.5° |

| Bond Angle | C-N-C(amide) | 121.0° |

Table 2: Predicted Electronic and Spectroscopic Properties This table is interactive. You can sort and filter the data.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.9 eV | Chemical stability/reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

| IR Freq. (C=O, acid) | 1735 cm⁻¹ | Carbonyl stretch vibration |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of the Compound

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, typically including an explicit solvent like water. dntb.gov.ua

For this compound, MD simulations are crucial for exploring its conformational landscape. The molecule possesses significant flexibility due to several rotatable single bonds in its phenylbutanoic acid backbone and within the benzyloxycarbonyl (Cbz) protecting group. An MD simulation can sample numerous conformations, revealing the most populated (lowest energy) states and the energy barriers between them. This is essential for understanding how the molecule might interact with biological targets like enzymes or receptors. mdpi.comresearchgate.net

Simulations can track the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the molecule's compactness over time. Analysis of the trajectories can also reveal dynamic intramolecular hydrogen bonds and the influence of solvent molecules on the compound's structure and flexibility.

Table 3: Illustrative Results from a 100 ns MD Simulation in Water This table is interactive. You can sort and filter the data.

| Conformational Cluster | Population (%) | Key Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Description |

|---|---|---|---|

| 1 | 45% | -70° ± 10° | Extended backbone, phenyl group gauche |

| 2 | 30% | 175° ± 10° | Extended backbone, phenyl group anti |

| 3 | 15% | 60° ± 10° | Folded conformation, potential C-H/π interaction |

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on physicochemical parameters related to molecular interactions)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While a QSAR model cannot be built from a single compound, the calculation of physicochemical parameters for this compound is the first step in such an analysis. These parameters, or "molecular descriptors," quantify various aspects of the molecule's structure that are believed to influence its interactions with a biological target.

Key descriptors for this molecule would include those related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, partial charges), and steric factors (e.g., molecular weight, volume, surface area). Parameters like the number of hydrogen bond donors and acceptors, and the polar surface area (PSA), are particularly important for predicting membrane permeability and interactions with protein binding sites. These descriptors provide a quantitative profile of the molecule's potential for non-covalent interactions, such as hydrophobic interactions, hydrogen bonding, and electrostatic interactions.

Table 4: Predicted Physicochemical Parameters for QSAR Analysis This table is interactive. You can sort and filter the data.

| Descriptor | Parameter | Predicted Value | Relevance to Molecular Interactions |

|---|---|---|---|

| Lipophilicity | LogP | 3.1 | Hydrophobic interactions, membrane permeability |

| Size/Shape | Molecular Weight | 313.35 g/mol | Steric fit in binding pockets |

| Size/Shape | Molar Refractivity | 88.5 cm³ | Polarizability and dispersion forces |

| Electronic | Polar Surface Area (PSA) | 75.6 Ų | Hydrogen bonding capacity, permeability |

| H-Bonding | H-Bond Donors | 2 | Capacity to donate hydrogen bonds |

In Silico Design of Novel Reactions and Catalysts for its Synthesis

Computational chemistry is increasingly used not only to analyze existing molecules but also to design new ways to synthesize them. acs.org In silico design of reactions and catalysts involves using theoretical models to predict the feasibility and outcome of a chemical transformation, thereby reducing the need for extensive experimental screening. researchgate.netresearchgate.net

For a molecule like this compound, computational methods could be used to explore and optimize synthetic routes. Common routes to β-amino acids include the Arndt-Eistert homologation of the corresponding α-amino acid (N-Cbz-phenylalanine) or Mannich-type reactions. illinois.edursc.org DFT calculations can model the reaction mechanisms of these transformations, identifying transition states and calculating activation energies. This allows chemists to compare different potential pathways and reaction conditions (solvents, temperatures) to predict which would be most efficient.

Furthermore, computational tools are powerful for designing new catalysts, particularly for asymmetric synthesis. researchgate.net By modeling the interaction between a substrate, a chiral ligand, and a metal center, researchers can design catalysts that are predicted to have high activity and stereoselectivity. For the synthesis of the (S)-enantiomer specifically, one could computationally screen a virtual library of chiral phosphine (B1218219) ligands for a rhodium- or ruthenium-catalyzed asymmetric hydrogenation of a corresponding β-aminoacrylate precursor. hilarispublisher.com The models would predict which catalyst provides the most stable transition state leading to the desired (S)-product.

Prediction of Stereochemical Outcomes in Asymmetric Transformations

A critical challenge in modern organic synthesis is the control of stereochemistry. Computational chemistry provides a powerful means to predict and understand the stereochemical outcomes of asymmetric reactions. The enantioselectivity of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the competing pathways leading to the different stereoisomers.

For the synthesis of this compound, a key step might involve the asymmetric addition to a prochiral substrate. Using DFT, the transition state structures for the formation of the (S) and (R) intermediates can be located and their energies calculated. nih.gov A lower energy transition state for the (S) pathway implies that this product will be formed faster and will be the major product. The predicted enantiomeric excess (ee) can be calculated from the energy difference between the two transition states. This approach allows for the rational selection of chiral catalysts or auxiliaries by predicting their stereochemical-directing influence before they are ever tested in the lab.

Table 5: Illustrative DFT Prediction for an Asymmetric Hydrogenation Step This table is interactive. You can sort and filter the data.

| Transition State | Relative Free Energy (ΔG‡) | Predicted Product |

|---|---|---|

| TS-(S) | 0.0 kcal/mol | (S)-enantiomer |

| TS-(R) | +2.1 kcal/mol | (R)-enantiomer |

| Prediction | ΔΔG‡ = 2.1 kcal/mol | ~97% ee for (S)-product |

Analysis of Non-Covalent Interactions and Conformational Preferences

The three-dimensional structure and conformational preferences of a molecule are governed by a complex interplay of non-covalent interactions (NCIs). nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-interactions, are weaker than covalent bonds but are collectively crucial for determining molecular shape and intermolecular recognition. researchgate.net

For this compound, several intramolecular NCIs can be anticipated. These include:

Hydrogen Bonding: A potential hydrogen bond could form between the amide N-H donor and one of the carboxylate oxygen acceptors, leading to a folded conformation.

π-π Stacking: The two aromatic rings (one from the Cbz group and one from the phenyl side chain) could engage in π-π stacking if the molecule adopts a specific folded conformation, although this might be sterically hindered.

C-H/π Interactions: The aliphatic C-H bonds of the butanoic acid chain can interact with the electron-rich π systems of the aromatic rings.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these interactions. semanticscholar.org NCI plots, for example, can generate real-space surfaces that highlight regions of stabilizing (attractive) and destabilizing (repulsive) interactions within the molecule, confirming the presence and nature of the NCIs that dictate its preferred conformations. researchgate.net

Table 6: Potential Intramolecular Non-Covalent Interactions This table is interactive. You can sort and filter the data.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Predicted Effect |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Carboxyl C=O | Stabilizes a folded conformer |

| C-H/π | Aliphatic C-H | Phenyl ring (side chain) | Contributes to conformational stability |

| C-H/π | Aliphatic C-H | Phenyl ring (Cbz group) | Contributes to conformational stability |

Emerging Trends and Future Directions in Research on S 3 Cbz Amino 4 Phenylbutanoic Acid

Sustainable and Green Chemistry Approaches in its Synthesis

The synthesis of specialty chemicals like (S)-3-(Cbz-amino)-4-phenylbutanoic acid is undergoing a green transformation, moving away from traditional methods that often rely on hazardous solvents and produce significant waste. rsc.org This shift is guided by the principles of green chemistry, emphasizing the use of environmentally benign reaction media and energy-efficient processes. greentech.fr

Solvent-Free Reactions: A significant advancement is the development of solvent-free or mechanochemical approaches. rsc.org For the synthesis of the carbamate (B1207046) (Cbz) group, methods using grindstone chemistry or ball milling have been developed for other primary carbamates, offering a template for greener synthesis. umich.eduresearchgate.net These techniques reduce pollution, lower costs, and simplify processing by eliminating the need for toxic and flammable organic solvents. tubitak.gov.trresearchgate.net Research shows that solvent-free methods can produce primary carbamates in high yield and purity at room temperature without requiring chromatographic separation. researchgate.net

Aqueous Media Reactions: Water is emerging as a preferred solvent for chemical synthesis due to its safety, low cost, and environmental benefits. nih.gov While traditionally challenging due to the poor water solubility of protected amino acids like the Cbz-protected target molecule, recent innovations are overcoming this hurdle. nih.govnih.gov One approach involves the use of water-soluble protecting groups or the formulation of water-dispersible nanoparticles of the protected amino acids. nih.govmdpi.comrsc.org Microwave-assisted solid-phase peptide synthesis (SPPS) in water has demonstrated rapid reaction times and high yields for synthesizing peptides, a methodology that can be adapted for the synthesis of this compound derivatives. mdpi.comopenaccesspub.org

Table 1: Comparison of Green Chemistry Approaches in Synthesis

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Solvent-Free (Mechanochemistry) | Reactions are conducted by grinding or milling solid reactants together without a solvent. umich.eduresearchgate.net | Reduced solvent waste, lower cost, simplified processing, potential for new reactivity. rsc.org | Limited to solid-state reactions; scalability can be an issue. |

| Aqueous Media | Utilizes water as the primary solvent for the reaction. nih.gov | Environmentally benign, safe, inexpensive. greentech.fr | Poor solubility of many organic reactants, such as Fmoc- or Cbz-protected amino acids. nih.govrsc.org |

| Microwave-Assisted Aqueous Synthesis | Uses microwave irradiation to accelerate reactions in water. mdpi.com | Dramatically reduced reaction times, improved yields, enables difficult couplings. mdpi.com | Potential for racemization at elevated temperatures; requires specialized equipment. greentech.fr |

Continuous Flow Chemistry Applications for Efficient Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of peptides and their derivatives, offering significant advantages over traditional batch processing. chimia.chamidetech.com This technology utilizes a system of pumps and reactors to move reagents through tubes, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time. uzh.ch